molecular formula C12H8BrNO2 B8373236 3-Bromo-5-(3-pyridyl)benzoic Acid

3-Bromo-5-(3-pyridyl)benzoic Acid

Cat. No. B8373236
M. Wt: 278.10 g/mol
InChI Key: LZOICCVVUUJVKQ-UHFFFAOYSA-N
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Patent
US06660753B2

Procedure details

In a 100 ml round bottom flask equipped with stir bar added Methyl-3-bromo-5-(3-pyridyl)benzoate (1.16 g, 3.96 mmol), methanol (15 ml) and sodium hydroxide (5.94 ml, 5.94 mmol, 1N aqueous). Stirred the resulting mixture at 50° C. for 2 h. The reaction mixture was cooled to room temperature, concentrated in-vacuo and the residue was dissolved in methanol (20 ml). To this mixture added hydrochloric acid (1N diethyl ether) dropwise and stirred at room temperature for 10 min. The reaction mixture was concentrated in-vacuo and the residue was triturated with diethyl ether to provide the crude hydrochloride salt of title compound (1.50 g) as a white solid.
Name
Methyl-3-bromo-5-(3-pyridyl)benzoate
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
5.94 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=[C:6]([Br:16])[CH:5]=1.[OH-].[Na+]>CO>[Br:16][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=1)[C:3]([OH:17])=[O:2] |f:1.2|

Inputs

Step One
Name
Methyl-3-bromo-5-(3-pyridyl)benzoate
Quantity
1.16 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)C=1C=NC=CC1)Br)=O
Name
Quantity
5.94 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 ml round bottom flask equipped
STIRRING
Type
STIRRING
Details
Stirred the resulting mixture at 50° C. for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (20 ml)
ADDITION
Type
ADDITION
Details
To this mixture added hydrochloric acid (1N diethyl ether) dropwise
STIRRING
Type
STIRRING
Details
stirred at room temperature for 10 min
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=C(C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 136.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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